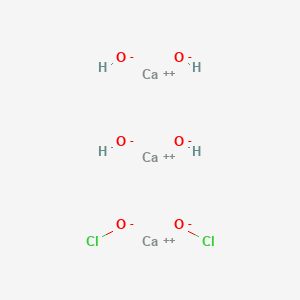
3-(Dimethylamino)propanoic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Dimethylamino)propanoic acid hydrochloride and similar compounds involves various chemical reactions, including the reaction of chloral with substituted anilines, leading to the formation of respective intermediates. These intermediates, upon treatment with thioglycolic acid, yield a series of compounds through a synthetic route that highlights the versatility of these reactions in generating a variety of products (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Dimethylamino)propanoic acid hydrochloride, such as betalains and other nitrogenous compounds, is characterized by specific core structures that undergo various spontaneous cyclization, condensation, and glucosylation steps. These structural modifications play a crucial role in determining the chemical behavior and properties of these compounds (Khan & Giridhar, 2015).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions, showcasing their reactive nature. For example, the synthesis of polyoxymethylene dimethyl ethers (OME) from 3-(Dimethylamino)propanoic acid hydrochloride demonstrates its utility in producing oxygenated fuels, highlighting the compound's significance in industrial applications (Baranowski, Bahmanpour, & Kröcher, 2017).
Wissenschaftliche Forschungsanwendungen
Thermo-sensitive Resins : A study by Li An et al. (2015) discussed the synthesis of a water-soluble resin with tertiary amine oxide side substituents using 3-(dimethylamino)propanoic acid. This resin exhibited thermo-induced solubility changes, suggesting its potential use in thermal laser imaging applications (Li An, B. Yu, J. Pu, & Zhongxiao Li, 2015).
Antidepressant Agents : Clark et al. (1979) evaluated derivatives of 3-(dimethylamino)propanoic acid as potential antidepressant agents. One derivative, BRL 14342, was identified for further evaluation due to its effectiveness in animal models of depression and its relative lack of anticholinergic side effects (J. A. Clark et al., 1979).
Electrochemical DNA Interaction Detection : Istanbullu et al. (2017) used 3-(dimethylamino)propanoic acid derivatives in the study of interactions with fish sperm DNA. Their research demonstrated the potential of these compounds in electrochemical assays related to DNA-targeted agents or drug candidates (H. Istanbullu, Hakan Karadeniz, E. Erciyas, & K. Gürsan, 2017).
Library of Structurally Diverse Compounds : Roman (2013) utilized 3-(dimethylamino)propanoic acid hydrochloride as a starting material to generate a wide range of structurally diverse compounds through alkylation and ring closure reactions. This study highlights the versatility of this compound in synthetic chemistry applications (G. Roman, 2013).
Phenolic Resin Synthesis : A study by Liang Zhong-xiao (2008) focused on synthesizing a water-soluble phenolic resin containing oxidized tertamine groups using 3-(dimethylamino) propanoic acid, suggesting applications in thermal imaging (Liang Zhong-xiao, 2008).
Acidic Gases Separation Processes : Blanco et al. (2017) investigated the use of 3-(dimethylamino)propanoic acid in aqueous solutions for acidic gases separation processes, highlighting its relevance in industrial applications (A. Blanco, A. García-Abuín, D. Gómez‐Díaz, & J. Navaza, 2017).
Pharmacological Properties : Barrón et al. (1965) studied the pharmacological properties of 3‐dimethylamino‐2‐methyl‐1‐phenyl‐1‐o‐tolylpropanol hydrochloride, a compound derived from 3-(dimethylamino)propanoic acid, noting its stimulant and depressant effects in laboratory animals, including anticonvulsant activity (D. I. Barrón, G. H. Hall, I. L. NATOFF, & D. K. VALLANCE, 1965).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(dimethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKXYWGZCNBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468970 | |
| Record name | 3-(Dimethylamino)propionic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propanoic acid hydrochloride | |
CAS RN |
14788-12-6 | |
| Record name | 3-(Dimethylamino)propionic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)


